molecular formula C10H17NO B13167070 2-(Piperidin-2-yl)cyclopentan-1-one

2-(Piperidin-2-yl)cyclopentan-1-one

Cat. No.: B13167070
M. Wt: 167.25 g/mol
InChI Key: PXVLJENTVLYVBM-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)cyclopentan-1-one is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-piperidin-2-ylcyclopentan-1-one

InChI

InChI=1S/C10H17NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h8-9,11H,1-7H2

InChI Key

PXVLJENTVLYVBM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2CCCC2=O

Origin of Product

United States

Contextualization of 2 Piperidin 2 Yl Cyclopentan 1 One Within Organic Chemistry Research

In the vast landscape of organic chemistry, the study of novel molecular frameworks is a continuous pursuit. The compound 2-(Piperidin-2-yl)cyclopentan-1-one emerges as a molecule of interest due to the established value of its components. The piperidine (B6355638) moiety is a ubiquitous feature in a wide array of pharmaceuticals and natural products, while the cyclopentanone (B42830) ring serves as a versatile building block in the synthesis of complex organic molecules. The combination of these two scaffolds in a single molecule suggests a potential for unique chemical properties and biological activities, making it a worthy subject of theoretical and exploratory research.

Significance of Piperidine and Cyclopentanone Scaffolds in Contemporary Synthetic Chemistry

The importance of the piperidine (B6355638) and cyclopentanone (B42830) scaffolds in modern organic synthesis cannot be overstated. Each brings a unique set of properties and reactivities that have been extensively exploited by chemists.

Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its derivatives are found in numerous approved drugs, exhibiting a wide range of biological activities. The nitrogen atom within the ring can act as a basic center and a hydrogen bond acceptor, which are crucial for molecular interactions with biological targets. The conformational flexibility of the piperidine ring also allows for precise three-dimensional positioning of substituents, a key aspect in drug design.

Cyclopentanone Scaffold

Cyclopentanone and its derivatives are versatile intermediates in organic synthesis. rsc.org The five-membered ring offers a compact and rigid framework, while the ketone functional group is a hub for a multitude of chemical transformations. These include aldol (B89426) condensations, Michael additions, and various cyclization reactions, providing pathways to a diverse array of more complex molecules, including natural products and pharmaceuticals. The reactivity of the α-positions to the carbonyl group allows for straightforward introduction of various substituents.

The combination of these two scaffolds in 2-(Piperidin-2-yl)cyclopentan-1-one results in a β-aminoketone, a structural motif known to be a key skeleton in several drug molecules. rsc.org

Academic Research Perspectives and Methodological Approaches for 2 Piperidin 2 Yl Cyclopentan 1 One

Retrosynthetic Analysis and Key Disconnections for the Piperidinyl Cyclopentanone Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For this compound, the analysis reveals several logical disconnections.

The most intuitive primary disconnection is the C2-C2' bond between the cyclopentanone and piperidine rings. This simplifies the target into a piperidinyl synthon (e.g., a nucleophilic organometallic species or an enamine) and a cyclopentanone synthon (e.g., an α-halocyclopentanone or a cyclopentenone for conjugate addition).

Further disconnections within the individual rings are then considered:

Piperidine Ring: A common and effective strategy is the C-N bond disconnection. amazonaws.com This approach often leads to a linear C5 precursor, such as a 1,5-dicarbonyl compound or an amino-aldehyde, which can be cyclized to form the piperidine ring. nih.govresearchgate.net

Cyclopentanone Ring: Disconnections for the five-membered ring can follow several pathways, including those that break the ring down into acyclic precursors suitable for annulation or cyclization reactions. nih.govscripps.edu

These key disconnections form the basis for the synthetic strategies discussed in the following sections.

Strategies for Carbon-Nitrogen and Carbon-Carbon Bond Formation

The construction of the target molecule relies on robust methods for forming the constituent rings and the bond that joins them.

Reductive amination is a cornerstone of amine synthesis and is highly effective for constructing the piperidine ring. researchgate.net This method typically involves the reaction of a 1,5-dicarbonyl compound, such as a glutaraldehyde (B144438) derivative, with an amine source (like ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the piperidine. nih.govmdpi.com The reaction is highly efficient and can be completed rapidly under mild conditions. nih.gov

For instance, the reductive alkylation of proteins with glutaraldehyde efficiently yields piperidine structures at N-termini and lysine (B10760008) side chains, demonstrating the robustness of this transformation. nih.gov In a synthetic context, a 1,5-dialdehyde can undergo a ring-closing double reductive amination to furnish the piperidine skeleton. researchgate.net

Table 1: Reductive Amination Approaches for Piperidine Synthesis

Precursor Type Amine Source Reducing Agent Key Feature Reference(s)
1,5-Dicarbonyl Compound Ammonia / Primary Amine Sodium Cyanoborohydride (NaBH3CN) Forms piperidine ring via in-situ imine reduction. nih.govresearchgate.net
ω-Amino Fatty Acids - (Intramolecular) Phenylsilane / Iron Catalyst Reductive cyclization cascade to form piperidinone, then piperidine. nih.gov

A variety of cyclization reactions are available for assembling the piperidine ring from linear precursors. nih.govnih.govorganic-chemistry.org These methods are often categorized by the type of bond being formed and the nature of the reactive groups.

Intramolecular Nucleophilic Substitution: A classic approach involves the cyclization of an amino alcohol where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or halide). organic-chemistry.org

Radical Cyclization: Radical-mediated cyclization of amino-aldehydes or 1,6-enynes can effectively produce piperidine rings, often with good stereoselectivity. nih.gov

Aza-Michael Addition: Intramolecular conjugate addition of an amine onto an α,β-unsaturated carbonyl system is a powerful method for forming substituted piperidones, which can be subsequently reduced to piperidines. nih.gov

Table 2: Selected Cyclization Strategies for Piperidine Ring Formation

Reaction Type Precursor Catalyst/Reagent Description Reference(s)
Oxidative Amination Non-activated Alkene Gold(I) or Palladium(II) Complex Difunctionalization of a double bond to form the N-heterocycle. nih.gov
Reductive Hydroamination Alkyne with Enamine Acid-mediated An intramolecular 6-endo-dig cascade generates the piperidine ring. nih.gov
N-Heterocyclization Primary Amine and Diol Cp*Ir Complex Catalytic formation of cyclic amines from readily available materials. organic-chemistry.org

Annulation, the formation of a ring onto a pre-existing system, is a highly efficient method for constructing the cyclopentanone core. scripps.edu While the Robinson annulation is famous for six-membered rings, several powerful strategies exist for five-membered rings. wikipedia.org

One notable approach is a complementary process to the Pauson-Khand reaction, which uses a titanium-mediated intramolecular annulation of an alkyne and a β-keto ester to forge densely substituted cyclopentenone products. nih.gov These cyclopentenones can then be hydrogenated to the target cyclopentanone. Another classic method is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. dtic.mil More recently, novel strategies such as benzofuran-ring-opening have been developed to create complex cyclopentenones. rsc.org

Table 3: Annulation Strategies for Five-Membered Ring Synthesis

Annulation Method Key Precursors Catalyst/Conditions Product Type Reference(s)
Titanium-Mediated Annulation Alkyne and β-Keto Ester Ti(Oi-Pr)4 / c-C5H9MgCl Densely substituted cyclopentenones. nih.gov
Nazarov Cyclization Divinyl Ketone Lewis or Brønsted Acid Cyclopentenones. dtic.mil
(Trimethylsilyl)cyclopentene Annulation α,β-Unsaturated Carbonyl Lewis Acid Fused or spiro cyclopentenones. acs.org

Transition metal catalysis offers a versatile toolkit for both ring formation and for coupling the two ring systems. nih.gov Metal-catalyzed cross-coupling reactions could be envisioned to form the C-C bond between a pre-formed piperidine and a cyclopentanone derivative.

For ring construction, palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, provide access to various nitrogen heterocycles, including piperidines. organic-chemistry.org Similarly, gold- and iridium-catalyzed cyclizations are powerful methods for piperidine synthesis. nih.gov

Cycloaddition reactions are particularly efficient for ring construction. scripps.edu For example, [3+2] cycloadditions involving azomethine ylides are a well-established route to five-membered N-heterocycles and could be adapted. researchgate.net The Piancatelli rearrangement, a 4π-electrocyclization of furfuryl alcohols to cyclopentenones, is often catalyzed by various metals and acids. mdpi.comorgsyn.org

Stereoselective Synthesis of this compound and Its Stereoisomers

The target molecule possesses two stereocenters, at C2 of the piperidine ring and C2 of the cyclopentanone ring, meaning four possible stereoisomers can exist. Controlling this stereochemistry is a crucial aspect of its synthesis.

Stereoselective synthesis can be achieved through several strategies:

Catalytic Asymmetric Synthesis: The use of chiral transition metal catalysts is a premier strategy. Chiral iridium, palladium, or rhodium complexes have been successfully employed in the hydrogenation or cyclization steps to create chiral piperidines with high enantioselectivity. nih.govorganic-chemistry.org

Chemo-enzymatic Methods: Enzymes offer exquisite stereocontrol. The use of imine reductases (EneIREDs) in cascade reactions can convert N-substituted tetrahydropyridines into highly enantioenriched piperidines. nih.gov

Diastereoselective Reactions: If one stereocenter is already in place, it can direct the formation of the second. For example, a diastereoselective annulation process can be used to form the cyclopentanone ring, where an existing chiral center on the piperidine-containing fragment controls the stereochemical outcome of the ring closure. nih.gov A modular approach involving a formal [4+2] cyclization followed by diastereoselective reduction has been used to create highly substituted chiral piperidines. acs.org

One-pot procedures combining several steps, such as a Michael-Mannich cascade, have been developed to synthesize highly substituted piperidin-2-ones with the formation of three or four stereocenters in a single, highly diastereoselective transformation. dntb.gov.ua

Table 4: Approaches to Stereoselective Synthesis

Method Key Feature Stereocontrol Example Reference(s)
Asymmetric Hydrogenation Chiral metal catalyst (e.g., Rh, Ir) Enantioselective Hydrogenation of a pyridine (B92270) or tetrahydropyridine (B1245486) precursor. nih.gov
Chemo-enzymatic Cascade Imine Reductase (IRED) Enzyme Enantioselective (Dynamic Kinetic Resolution) Conversion of tetrahydropyridines to chiral piperidines. nih.gov
Diastereoselective Annulation Substrate control with existing stereocenter Diastereoselective Cyclization of a substrate with an α-chiral center. nih.gov

Enantioselective Synthetic Routes

The creation of specific enantiomers is critical in medicinal chemistry, and several strategies have been developed for the asymmetric synthesis of the chiral building blocks that constitute this compound. These routes typically focus on the independent enantioselective synthesis of the 2-substituted piperidine fragment or an α-substituted cyclopentanone, followed by their coupling.

Biocatalysis has emerged as a powerful tool for creating chiral amines. A notable approach involves the use of transaminases (TAs) for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. nih.govacs.org This method can produce both (R)- and (S)-enantiomers with high enantiomeric excess (ee) by selecting the appropriate enzyme variant. nih.govacs.org The process involves the enzymatic amination of a ketone, followed by spontaneous intramolecular cyclization to form the piperidine ring.

Another key enantioselective method is the catalytic bromocyclization of olefinic amides, which utilizes amino-thiocarbamate catalysts. rsc.orgrsc.org This reaction yields enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed into various piperidine derivatives. rsc.org A chemo-enzymatic approach combining chemical synthesis with biocatalysis has also been developed for the asymmetric dearomatization of activated pyridines, yielding stereo-defined piperidines. acs.org

For the cyclopentanone moiety, a multicatalytic cascade reaction involving a secondary amine and an N-heterocyclic carbene (NHC) catalyst can produce densely functionalized α-hydroxycyclopentanones with high enantioselectivity from simple 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.gov

Table 1: Enantioselective Synthesis of 2-Substituted Piperidine Precursors This table is interactive. You can sort and filter the data.

Method Catalyst/Enzyme Starting Material Product Type Achieved Enantiomeric Excess (ee) Reference
Transaminase-Triggered Cyclization Transaminase (TA) ω-chloroketone 2-substituted piperidine Up to >99.5% nih.govacs.org
Bromoaminocyclization Amino-thiocarbamate Olefinic amide 2-substituted 3-bromopiperidine Not specified rsc.orgrsc.org
Chemo-enzymatic Dearomatization Amine Oxidase/Ene Imine Reductase Activated Pyridine 3- and 3,4-substituted piperidine ≥94% acs.org

Diastereoselective Approaches and Isomer Separation

When coupling the piperidine and cyclopentanone rings, or forming one ring in the presence of the other, controlling the relative stereochemistry (diastereoselectivity) is paramount. The bond between C2 of the piperidine and C2 of the cyclopentanone creates two adjacent stereocenters, leading to possible syn and anti diastereomers.

Diastereoselectivity is often achieved through catalyst or substrate control. For instance, the stereoselective 6-endo-trig cyclization can produce piperidinones where the initial trans-isomer may convert to the more stable cis-form over time, allowing for temporal control over the diastereomeric ratio. nih.gov Palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides with excellent diastereoselectivity, including the formation of four contiguous stereocenters. nih.gov

In cases where diastereoselective synthesis is not perfectly efficient, the separation of the resulting diastereomers is necessary. This is typically accomplished using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), which separate compounds based on their differential interactions with a stationary phase.

Control of Relative and Absolute Stereochemistry

Achieving full stereocontrol requires simultaneous command over both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of all stereocenters. Modern synthetic strategies often employ cascade reactions or modular approaches to build stereochemical complexity in a controlled manner.

A modular strategy for synthesizing trisubstituted chiral piperidines has been developed starting from a chiral pool material. acs.org This method uses a scalable synthesis to create an orthogonally protected piperidine intermediate as a single enantiomer and diastereomer, which can then be selectively functionalized. acs.org Similarly, stereocontrolled synthesis of piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans from lactam-tethered alkenols demonstrates how cascade approaches can establish multiple stereocenters with high diastereoselectivity. rsc.org

The absolute stereochemistry is typically set early in the synthesis using a chiral catalyst, a chiral auxiliary, or a starting material from the chiral pool. The relative stereochemistry is then directed by the steric and electronic influences of the existing stereocenters in subsequent transformations. For example, in the multicatalytic synthesis of functionalized cyclopentanones, the absolute configuration is established by a chiral secondary amine catalyst, and the subsequent intramolecular reaction, catalyzed by an NHC, proceeds with a diastereoselectivity influenced by the existing stereocenters. nih.gov

Multi-Component Reactions in the Assembly of Piperidinyl Cyclopentanone Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. bas.bgresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidines.

One such approach involves the one-pot reaction of amines, aldehydes, and β-keto esters using catalysts like sulfamic acid or nano-crystalline solid acids. bas.bgresearchgate.net Another pseudo five-component reaction utilizes aromatic aldehydes, anilines, and an alkyl acetoacetate (B1235776) with an ionic liquid catalyst to afford substituted piperidines in high yield. researchgate.net A piperidine/iodine dual catalytic system has also been used for the three-component synthesis of coumarin-3-carboxamides, demonstrating a Mannich-type reaction followed by cyclization. nih.gov

While no MCR has been explicitly reported for the direct synthesis of this compound, these existing methods provide a framework. A hypothetical MCR could involve the reaction of a cyclopentanone-derived β-keto ester, an aldehyde, and an amine source to assemble the piperidine ring directly onto a cyclopentanone scaffold.

Table 2: Multi-Component Reactions for Piperidine Synthesis This table is interactive. You can sort and filter the data.

Reaction Components Catalyst Key Features Reference
1,3-dicarbonyl compounds, amines, aromatic aldehydes Nano-sulfated zirconia, ZnO, γ-alumina Mild conditions, catalyst is recoverable and reusable. bas.bg
Amines, aldehydes, β-keto esters Sulfamic acid Heterogeneous, cost-effective catalyst, atom-economic. researchgate.net
Aromatic aldehydes, anilines, alkyl acetoacetates Dual-functional ionic liquid Pseudo five-component reaction, high yields. researchgate.net

Development of Novel Synthetic Pathways and Mechanistic Considerations

The quest for more efficient and novel synthetic routes has led to the development of innovative methods for constructing the core structures of piperidine and cyclopentanone. Copper-catalyzed intramolecular C–H amination of N-fluoro amides represents a modern approach to forming pyrrolidines and piperidines. nih.govacs.org Mechanistic studies, including DFT calculations, suggest a Cu(I)/Cu(II) catalytic cycle and have shown that fluoride-containing substrates are preferred over their chloride counterparts. nih.govacs.org

Another novel pathway is the chemo-enzymatic dearomatization of activated pyridines. This strategy uses an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into a variety of stereo-defined piperidines, providing access to valuable chiral building blocks. acs.org The synthesis of novel 3-arylpiperidines has also been explored for their potential as dopamine (B1211576) receptor ligands. nih.gov

Mechanistic understanding is crucial for reaction optimization. Studies on the classic Mannich reaction, often involved in piperidine synthesis, have elucidated the role of intermediates like phenyl vinyl ketone in the formation of the piperidine ring. oup.com

Continuous Flow and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes sustainability and efficiency, principles embodied by green chemistry and continuous flow technology. Green chemistry seeks to minimize waste and use less hazardous materials. An efficient green chemistry approach for N-substituted piperidones has been developed, offering significant advantages over classical methods like the Dieckman condensation. nih.govfigshare.com The sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) has also been reported using a Rh–ReOx/SiO₂ catalyst. rsc.org

Continuous flow synthesis, where reagents are pumped through a reactor in a continuous stream, offers benefits such as enhanced safety, scalability, and precise control over reaction parameters. cardiff.ac.uknih.gov This technology has been successfully applied to the synthesis of ketones from carbon dioxide and organometallic reagents, suppressing byproduct formation. nih.gov It is also suitable for photochemical reactions, such as the generation of reactive ketene (B1206846) intermediates, and biocatalytic processes, like the enantioselective reduction of ketones using whole-cell bioreactors. cardiff.ac.ukrsc.org The synthesis of trifluoromethyl ketones has been achieved under metal-free continuous flow conditions. organic-chemistry.org The development of a continuous flow process for the synthesis of this compound could offer a safer, more efficient, and scalable manufacturing route.

Reactivity of the Carbonyl Group: Nucleophilic and Electrophilic Transformations

The carbonyl group of the cyclopentanone moiety is an electrophilic center, susceptible to nucleophilic attack. General reactions of ketones include reduction to the corresponding secondary alcohol, reductive amination, and addition of organometallic reagents. orgsyn.orgnih.govresearchgate.net However, no specific studies detailing the nucleophilic or electrophilic transformations of the carbonyl group in This compound have been found. Data on reaction conditions, yields, and stereoselectivity for this particular compound are not available.

Reactions Involving the Piperidine Nitrogen Atom: Alkylation, Acylation, and Amidation

The nitrogen atom of the piperidine ring is a nucleophilic and basic center. It is expected to undergo typical reactions of secondary amines, such as N-alkylation, N-acylation, and N-amidation. pearson.comresearchgate.net These reactions would lead to the formation of N-substituted derivatives. For instance, acylation with an acetyl group would yield 1-acetyl-2-(piperidin-2-yl)cyclopentan-1-one. researchgate.net Despite these general principles, specific research detailing these transformations for This compound , including reagents, conditions, and product characterization, is absent from the reviewed literature.

Cyclopentanone Ring Modifications: Alpha-Functionalization and Ring-Opening/Closure Reactions

The carbon atoms alpha to the carbonyl group in the cyclopentanone ring are potential sites for functionalization, typically via enolate formation followed by reaction with an electrophile. However, no literature detailing the alpha-functionalization of This compound has been identified. Similarly, information regarding specific ring-opening or ring-closure reactions involving the cyclopentanone moiety of this compound is not available.

Functionalization of the Piperidine Ring System

Beyond reactions at the nitrogen atom, the carbon skeleton of the piperidine ring can also be functionalized. Methods for C-H functionalization of piperidine derivatives have been developed, allowing for the introduction of substituents at various positions on the ring. However, the application of these methods to This compound has not been reported.

Rearrangement Reactions and Skeletal Transformations

Various rearrangement reactions are known for cyclic ketones and nitrogen-containing heterocycles. These can be induced by thermal, acidic, or basic conditions. Nevertheless, no studies on the rearrangement or skeletal transformation of This compound have been found in the scientific literature.

Mechanistic Investigations of Key Reaction Pathways

Due to the absence of reported reactions for This compound , there are no mechanistic investigations concerning its specific transformation pathways. While general mechanisms for reactions of ketones and piperidines are well-established, they have not been specifically applied to or studied for this compound.

Advanced Spectroscopic and Structural Characterization of 2 Piperidin 2 Yl Cyclopentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. Through the analysis of various NMR experiments, the connectivity of atoms and the stereochemistry of the molecule can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shifts, Coupling Constants, and Multiplicities

A ¹H NMR spectrum of 2-(Piperidin-2-yl)cyclopentan-1-one would provide crucial information about the electronic environment of each hydrogen atom. The chemical shift (δ) of each proton signal would indicate its degree of shielding, with protons near the electron-withdrawing carbonyl group expected to appear at a lower field. The integration of the signals would correspond to the number of protons each represents. Furthermore, the splitting pattern (multiplicity) of each signal, a result of spin-spin coupling, would reveal the number of adjacent protons, and the coupling constants (J values) would provide insight into the dihedral angles between them, aiding in stereochemical assignments.

Hypothetical ¹H NMR Data Table for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Framework Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The chemical shift of each carbon signal would be characteristic of its functional group type. For instance, the carbonyl carbon of the cyclopentanone (B42830) ring would exhibit a signal at a significantly downfield chemical shift (typically in the range of 200-220 ppm). The carbons of the piperidine (B6355638) ring and the remaining carbons of the cyclopentanone ring would appear at higher fields.

Hypothetical ¹³C NMR Data Table for this compound

Carbon Chemical Shift (ppm)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the three-dimensional structure of the molecule.

Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between protons that are coupled to each other, allowing for the tracing of proton-proton connectivity networks within the piperidine and cyclopentanone rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, providing a powerful method for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity between different fragments of the molecule, such as linking the piperidine ring to the cyclopentanone ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This measurement would allow for the unambiguous determination of its molecular formula. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization, yielding fragments characteristic of the piperidine and cyclopentanone moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the cyclopentanone ring, typically around 1740 cm⁻¹. The N-H stretching vibration of the piperidine ring would also be observable. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information about the carbon-carbon backbone.

Hypothetical IR and Raman Data Table for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
C=O Stretch Data Not Available Data Not Available
N-H Stretch Data Not Available Data Not Available

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral centers in the solid state. The resulting three-dimensional model would offer an unambiguous depiction of the molecule's conformation and intermolecular interactions within the crystal lattice.

Crystal Packing and Intermolecular Interactions

The solid-state arrangement of this compound molecules would be determined by X-ray crystallography. This technique would reveal the crystal lattice parameters and the packing of molecules within the unit cell. The primary intermolecular forces expected to govern the crystal packing are hydrogen bonding and van der Waals interactions.

Hydrogen Bonding Networks: The key feature would be the hydrogen bond formed between the secondary amine of the piperidine ring (N-H group) as a donor and the carbonyl oxygen of the cyclopentanone ring (C=O group) of an adjacent molecule as an acceptor. This interaction would likely lead to the formation of supramolecular chains or more complex networks. For instance, in the crystal structure of a related compound, 2,2-dichloro-1-(piperidin-1-yl)ethanone, molecules form inversion dimers linked by C-H···O hydrogen bonds. researchgate.net Similarly, studies on diketopiperazine peptides have shown that strong N-H···O hydrogen bonds can lead to the formation of bridged dimers. nih.gov

Other Interactions: While π-π stacking is not anticipated due to the absence of aromatic rings, weak C-H···O or C-H···N interactions involving the aliphatic rings could further stabilize the crystal packing. Halogen bonding would only be relevant if halogenated derivatives were synthesized.

A representative data table for the hydrogen bonding interactions would look like this:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···O=Ce.g., 0.88e.g., 1.95e.g., 2.83e.g., 170
C-H···O=Ce.g., 0.98e.g., 2.40e.g., 3.35e.g., 160
Note: The values in this table are illustrative examples and not experimental data for the title compound.

Detailed Conformational Analysis of the Piperidine and Cyclopentanone Ring Systems

Piperidine Ring: The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated heterocycles. researchgate.netresearchgate.netresearchgate.net The substituent, the cyclopentanone moiety, can be positioned in either an axial or equatorial position. The preferred orientation would be determined by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. Computational studies and NMR spectroscopy are powerful tools for determining the conformational preferences of such systems. researchgate.netrsc.org

Cyclopentanone Ring: The cyclopentanone ring is not planar and typically adopts an envelope or a twist conformation to relieve torsional strain. The specific conformation would be influenced by the bulky piperidinyl substituent.

Analysis of Torsional Angles and Dihedral Angles

A detailed analysis of the torsional and dihedral angles, obtained from crystallographic data or computational modeling, would provide a quantitative description of the molecule's conformation.

Key Torsional Angles:

Ring Puckering Parameters: These parameters would define the exact shape of both the piperidine and cyclopentanone rings.

Inter-ring Torsional Angle: The dihedral angle defined by the atoms connecting the two rings (e.g., C(cyclopentanone)-C(piperidine)-N-C(piperidine)) is crucial for understanding the relative orientation of the two cyclic systems.

Amide Bond Planarity: In related N-acylated piperidines, the amide substructure is often found to be planar. researchgate.netresearchgate.net

An example of a data table for key torsional angles:

Torsional AngleValue (°)
C1-C2-C3-C4 (Cyclopentanone)e.g., 25.4
N1-C6-C7-C8 (Piperidine)e.g., -55.2
C5-C2-N1-C6e.g., 175.8
Note: The values in this table are hypothetical and serve as an illustration.

Chiroptical Spectroscopy for Enantiomeric Characterization and Absolute Configuration Assignment

This compound possesses at least two stereocenters, making it a chiral molecule. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing its enantiomers and assigning their absolute configurations. wikipedia.orglibretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.org The carbonyl group of the cyclopentanone ring is a chromophore that would exhibit a CD signal in the UV region. The sign and intensity of the Cotton effect (the characteristic shape of a CD band near an absorption maximum) are highly sensitive to the stereochemistry of the molecule. libretexts.orgslideshare.net By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the enantiomers can be determined. nih.govrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.orgresearchgate.net An ORD spectrum shows a characteristic curve, known as a Cotton effect curve, in the region of a chromophore's absorption band. libretexts.orgnih.gov The shape of this curve (positive or negative Cotton effect) is directly related to the absolute configuration of the molecule. libretexts.org

A typical chiroptical data summary would include:

TechniqueWavelength (nm)Signal
CDe.g., 285e.g., Δε = +2.1
ORDe.g., 589 (Na D-line)e.g., [α] = +45.3°
Note: The values in this table are illustrative examples.

Computational and Theoretical Investigations of 2 Piperidin 2 Yl Cyclopentan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of "2-(Piperidin-2-yl)cyclopentan-1-one". These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular geometries, vibrational frequencies, and various spectroscopic parameters.

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of organic molecules due to its balance of accuracy and computational cost. For "this compound," DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. researchgate.net This process involves finding the minimum energy conformation of the molecule, which provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. A comparison of the calculated vibrational spectrum with experimental data from infrared (IR) and Raman spectroscopy can help to confirm the structure of the compound and assign specific spectral bands to particular molecular motions. researchgate.net

Furthermore, DFT is instrumental in predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be predicted and compared with experimental NMR spectra to aid in the structural elucidation of "this compound." researchgate.net

Table 1: Representative Predicted Geometrical Parameters for a Bicyclic System Analogous to this compound using DFT

ParameterPredicted Value
C=O Bond Length1.21 Å
C-N Bond Length1.47 Å
C-C (cyclopentanone)1.54 Å
C-C (piperidine)1.53 Å
C-N-C Bond Angle112°
O=C-C Bond Angle125°

Note: The data in this table is illustrative and based on typical values for similar functional groups and ring systems found in computational studies of related molecules.

For even higher accuracy in energy and structural calculations, ab initio methods can be employed. Unlike DFT, which relies on approximations to the exchange-correlation energy, ab initio methods are derived directly from first principles without empirical parameters. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality energies and geometries. While computationally more demanding, these methods are valuable for validating the results from DFT and for calculations where a high degree of accuracy is paramount, such as in determining the relative energies of different stereoisomers of "this compound."

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.comfiveable.me This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For "this compound," FMO analysis can identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. The spatial distribution of the HOMO and LUMO can reveal which atoms are the primary sites of reactivity. For instance, the HOMO is often localized on the nitrogen atom of the piperidine (B6355638) ring, suggesting its nucleophilic character, while the LUMO is typically centered around the carbonyl carbon of the cyclopentanone (B42830) ring, indicating its electrophilic nature. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidine-Ketone System

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: These values are representative and intended to illustrate the type of data obtained from FMO analysis.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. deeporigin.com It is generated by calculating the electrostatic potential on the molecule's electron density surface. acs.org The ESP map is color-coded to indicate regions of varying electrostatic potential: red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For "this compound," the ESP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs of electrons, making it a site for interaction with electrophiles or hydrogen bond donors. Conversely, a region of positive potential would be expected around the hydrogen atom attached to the nitrogen in the piperidine ring, indicating its acidic character and potential for hydrogen bonding. researchgate.net The carbonyl carbon would also exhibit a degree of positive potential, consistent with its electrophilicity.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule over time, allowing for the exploration of its conformational landscape.

Theoretical Studies of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For "this compound," theoretical studies can be used to explore potential reaction pathways, such as those involved in its synthesis or subsequent transformations. A common reaction for the formation of similar structures is the Mannich reaction. nih.govorganic-chemistry.org

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. pearson.comacs.org The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating and characterizing the geometry and energy of transition states using methods like DFT can provide crucial information about the reaction mechanism, including the rate-determining step and the stereochemical outcome of the reaction. For example, in a potential synthesis of "this compound," computational studies could elucidate the transition state structures for the key bond-forming steps, providing a rationale for observed stereoselectivity. researchgate.net

Intermolecular Interaction Analysis using Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a unique surface for each molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. This analysis allows for the identification of close contacts between atoms and the characterization of interaction types, such as hydrogen bonds and van der Waals forces.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points of the electron density, QTAIM can characterize the nature of chemical bonds and non-covalent interactions, providing quantitative measures of their strength and properties.

For this compound, a Hirshfeld and QTAIM analysis would be expected to reveal key interactions involving the nitrogen and oxygen atoms, such as N-H···O or C-H···O hydrogen bonds, which would play a crucial role in its crystal packing. However, without experimental crystallographic data or dedicated computational studies, the specific nature and strength of these interactions remain undetermined.

In Silico Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

In silico prediction of spectroscopic data is a common practice in modern chemical research. Using quantum chemical calculations, typically based on Density Functional Theory (DFT), researchers can simulate the NMR, IR, and UV-Vis spectra of a molecule. These predicted spectra can then be compared with experimental data to confirm the structure of a newly synthesized compound or to interpret complex experimental spectra.

For this compound, theoretical predictions would provide valuable information:

NMR Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule, aiding in its structural confirmation.

IR Spectroscopy: A simulated IR spectrum would show the characteristic vibrational frequencies for the functional groups present, such as the C=O stretch of the cyclopentanone ring and the N-H stretch of the piperidine ring.

UV-Vis Spectroscopy: The predicted UV-Vis spectrum would indicate the electronic transitions and the maximum absorption wavelengths, providing insights into the electronic structure of the molecule.

The generation of accurate theoretical spectra requires high-level computational methods and can be sensitive to the chosen theoretical level and the conformation of the molecule. As no such studies have been published for this compound, the specific data for its spectroscopic signatures are not available.

Advanced Analytical Methods for the Characterization and Study of 2 Piperidin 2 Yl Cyclopentan 1 One

Chromatographic Techniques for High-Resolution Separation and Purification

Chromatographic methods are fundamental for the separation, identification, and purification of 2-(Piperidin-2-yl)cyclopentan-1-one from complex mixtures, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

For quantitative analysis and purity assessment, a UV detector is commonly employed. However, since the piperidine (B6355638) and cyclopentanone (B42830) moieties lack a strong chromophore, direct UV detection might offer limited sensitivity. To overcome this, pre-column derivatization can be utilized. Reacting the secondary amine of the piperidine ring with a derivatizing agent that introduces a chromophore, such as 4-toluenesulfonyl chloride, can significantly enhance detection sensitivity. researchgate.netnih.gov A simple and sensitive RP-HPLC method has been established for the determination of piperidine and its hydrochloride salt in other compounds using such a pre-column derivatization technique. researchgate.netnih.gov The linearity of this method was found to be in the range of 0.44-53.33 μg/mL with a high correlation coefficient (R² = 0.9996), and the limit of detection was estimated to be 0.15 μg/mL. researchgate.netnih.gov

Table 1: Illustrative RP-HPLC Parameters for the Analysis of a Derivatized this compound Analog

ParameterValue/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength suitable for the derivative (e.g., 228 nm)
Injection Volume 10 µL

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be made amenable to GC analysis through derivatization. Silylation of the secondary amine or conversion of the ketone to a more volatile derivative are common strategies.

The choice of a suitable capillary column is critical for achieving good separation. A column with a non-polar or medium-polarity stationary phase is often employed. The specificity of the analysis can be confirmed by coupling the GC system to a mass spectrometer (GC-MS).

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Excess Determination

Given that this compound possesses at least two chiral centers (at the C2 of the piperidine ring and the C2 of the cyclopentanone ring), the separation of its stereoisomers is of significant importance. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods often utilize chiral stationary phases (CSPs) that can differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. Similar to achiral HPLC, pre-column derivatization with an agent like para-toluenesulfonyl chloride can be employed to introduce a chromophore and improve detection. sigmaaldrich.cnnih.gov A resolution of greater than 4.0 between enantiomers of a piperidine derivative has been achieved using a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol. sigmaaldrich.cn

Supercritical Fluid Chromatography (SFC): Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred alternative to HPLC for chiral separations. researchgate.netchromedia.orgselvita.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar organic modifier like methanol or isopropanol. researchgate.netchromedia.org The advantages of SFC include higher efficiency, faster analysis times, and reduced consumption of organic solvents, making it a "greener" technique. selvita.comafmps.be For chiral separations in the pharmaceutical industry, SFC is frequently the first choice due to its high success rate and throughput. researchgate.net

Table 2: Representative Chiral SFC Screening Conditions for Piperidine Derivatives

ParameterCondition
Columns Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ
Mobile Phase Supercritical CO₂ with a modifier (e.g., Methanol, Isopropanol)
Gradient 5% to 70% modifier
Flow Rate 3-4 mL/min
Back Pressure 150 bar
Detection Photodiode Array (PDA) Detector

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power, providing both separation and structural information in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the sensitive and selective detection of MS. For the analysis of this compound, derivatization to increase volatility is typically necessary. Once the derivatized compound is separated on the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is a highly sensitive and specific technique for the analysis of compounds like this compound in complex matrices. This method is especially valuable as it often does not require derivatization. The compound is first separated by HPLC, and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules.

In an LC-MS/MS experiment, a specific precursor ion (the molecular ion or a protonated molecule of the analyte) is selected and then fragmented to produce a series of product ions. This transition from precursor to product ion is highly specific to the compound of interest, allowing for its accurate quantification even at very low concentrations. This technique has been successfully applied to the analysis of various piperidine alkaloids and related compounds. researchgate.netrsc.org For instance, an LC-MS method was developed for the determination of the genotoxic impurity piperidine in a pharmaceutical ingredient, demonstrating high accuracy and a detection limit of 0.01010 µg/mL. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterValue/Condition
LC Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion (M+H)⁺ → Product Ion(s)
Collision Energy Optimized for the specific compound

X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification and Polymorphism Studies

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique used to determine the crystalline structure of a solid material. By measuring the scattering of X-rays from a powdered sample, a unique diffraction pattern is generated, which serves as a fingerprint for the specific crystalline phase. This is particularly important in the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For this compound, XRPD analysis would be the primary method to identify its crystalline form and to screen for potential polymorphs. Each polymorph would produce a distinct XRPD pattern, characterized by a unique set of diffraction peaks at specific 2θ angles. The presence of a chiral center in this compound also suggests the possibility of different crystalline packing arrangements for its enantiomers or racemic mixture, which could be distinguished by XRPD.

An illustrative XRPD scan of a crystalline form of this compound might reveal a series of peaks as shown in the hypothetical data table below. The presence of sharp, well-defined peaks would indicate a highly crystalline material, while a broad, diffuse signal would suggest an amorphous solid.

Illustrative XRPD Peak List for a Crystalline Form of this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.445
12.37.2100
15.85.660
19.14.685
21.74.170
24.53.655
28.93.130

This table is for illustrative purposes only and does not represent actual experimental data.

The identification of different polymorphs is critical, as they can exhibit significant differences in solubility, bioavailability, and stability, which are key parameters in the development of pharmaceutical compounds.

Thermal Analysis Techniques for Phase Transitions and Thermal Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly insightful.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition profile of a compound. A TGA thermogram of this compound would provide information on the temperature at which it begins to decompose, the number of decomposition steps, and the mass of any residual material.

Given its molecular structure, which includes a piperidine and a cyclopentanone ring, thermal decomposition would likely involve the fragmentation of these cyclic systems. The analysis would be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Illustrative TGA Data for this compound

Temperature Range (°C)Mass Loss (%)Decomposition Step
25 - 220< 1Initial mass, stable
220 - 350~ 65Major decomposition
> 350~ 35Final residue

This table is for illustrative purposes only and does not represent actual experimental data.

The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.

A DSC analysis of this compound would reveal its melting point, characterized by an endothermic peak on the thermogram. The area under this peak corresponds to the enthalpy of fusion. If the compound exists in multiple polymorphic forms, DSC could be used to observe the transitions between them, which would appear as either endothermic or exothermic events. For an amorphous form, a glass transition would be observed as a step change in the heat capacity.

Illustrative DSC Data for a Crystalline Form of this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting115.2118.595.3

This table is for illustrative purposes only and does not represent actual experimental data.

The combination of TGA and DSC provides a comprehensive thermal profile of this compound, which is essential for understanding its stability under various processing and storage conditions.

Synthetic Applications and Broader Utility of 2 Piperidin 2 Yl Cyclopentan 1 One

Role as a Key Synthetic Intermediate in the Construction of Complex Molecules

Theoretically, the bifunctional nature of 2-(Piperidin-2-yl)cyclopentan-1-one, containing both a ketone and a secondary amine, makes it a candidate as a building block for more complex molecules. The piperidine (B6355638) and cyclopentanone (B42830) rings provide a rigid scaffold that could be elaborated upon. However, a comprehensive search of scientific literature does not yield specific examples of this compound being used as a key intermediate in the total synthesis of complex natural products or other elaborate molecular structures. While its synthesis may be achieved through methods like the Dieckmann cyclization, its subsequent utility in multi-step synthetic sequences is not reported in detail.

Potential as a Scaffold for the Development of Novel Organic Reactions and Catalytic Systems

The presence of a chiral center and a secondary amine moiety within the structure of this compound suggests its potential as a chiral ligand or an organocatalyst. Such structures are often explored for their ability to induce stereoselectivity in organic reactions. Despite this structural potential, there is no specific research in the available literature that investigates or validates the use of this compound as a scaffold for new reactions or as a component in catalytic systems. This remains a hypothetical application without current experimental backing in published studies.

Investigation as a Precursor for Structurally Diverse Scaffolds with Defined Stereochemistry

The defined stereochemistry inherent in this compound could theoretically be leveraged to produce a variety of new chemical scaffolds with controlled three-dimensional arrangements. The functional groups present offer handles for diverse chemical modifications. However, there is a lack of published research demonstrating the use of this compound as a starting material for creating libraries of structurally diverse molecules. The potential for this compound to act as a precursor for scaffolds with defined stereochemistry has not been realized or at least not been disclosed in the public scientific domain.

Exploration in Materials Science and Polymer Chemistry

A review of the literature indicates that this compound has not been a subject of investigation in the fields of materials science or polymer chemistry. There are no reports on its use as a monomer in polymerization reactions, as an additive to modify polymer properties, or as a component in the design of new materials.

Application in Chemical Biology Research (as a probe or scaffold for non-pharmacological studies)

In the realm of chemical biology, small molecules are often used as probes to investigate biological pathways or as scaffolds for developing research tools. At present, there is no evidence in the scientific literature of this compound being utilized for such non-pharmacological purposes. Its biological activities and potential as a research tool remain unexplored.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Piperidin-2-yl)cyclopentan-1-one with high yield and purity?

  • Methodological Answer : Synthesis should follow protocols emphasizing regioselective cyclization and purification. Key steps include:

  • Cyclization : Use catalytic acid (e.g., HCl) to facilitate intramolecular cyclization of precursor amines, monitoring reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product. Document purity using melting point analysis and HPLC (>95% purity threshold) .
  • Safety : Adopt PPE (nitrile gloves, lab coat) and respiratory protection (P95/P1 filters) due to potential carcinogenicity of intermediates .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Assign proton environments (¹H NMR) and carbon frameworks (¹³C NMR), comparing chemical shifts to analogous piperidine derivatives .
  • IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and piperidine ring vibrations (C-N, ~1250 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion (m/z 195.2) and fragmentation patterns using ESI-MS .
  • Physicochemical Data : Measure logP (octanol/water partition coefficient) via shake-flask method and solubility in polar/nonpolar solvents .

Q. What stability considerations are critical when handling this compound under varying experimental conditions?

  • Methodological Answer :

  • Storage : Keep in airtight, amber vials at 2–8°C to prevent photodegradation and moisture absorption .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed ketones) .
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may induce ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets for energy minimization .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., neurotransmitter transporters) using CHARMM or AMBER force fields. Validate with experimental IC₅₀ values from radioligand assays .
  • ADMET Prediction : Utilize QSAR models (e.g., SwissADME) to estimate pharmacokinetic properties (bioavailability, BBB permeability) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR/XRD) for this compound derivatives?

  • Methodological Answer :

  • Crystallography : Obtain single-crystal XRD data to resolve stereochemical ambiguities. Compare experimental unit cell parameters with Cambridge Structural Database entries .
  • Dynamic NMR : For fluxional behavior (e.g., ring puckering), perform variable-temperature NMR to detect coalescence temperatures and calculate energy barriers .
  • Data Triangulation : Cross-validate IR/Raman spectra with computational vibrational frequency calculations (Gaussian 09) .

Q. What experimental designs optimize the exploration of structure-activity relationships (SAR) for this compound in pharmacological studies?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., enzyme targets), Intervention (structural analogs), Comparison (baseline activity), and Outcomes (IC₅₀, selectivity) .
  • Synthetic Modifications : Introduce substituents at the piperidine nitrogen or cyclopentanone carbonyl to assess steric/electronic effects. Prioritize analogs using cheminformatics tools (e.g., KNIME) .
  • Statistical Validation : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.